Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride
Description
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis, while the 2-nitrobenzyl group serves as a photolabile protecting group, allowing for controlled deprotection under UV light.
Properties
Molecular Formula |
C31H27ClN2O7 |
|---|---|
Molecular Weight |
575.0 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C31H26N2O7.ClH/c34-30(35)28(17-20-13-15-22(16-14-20)39-18-21-7-1-6-12-29(21)33(37)38)32-31(36)40-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27;/h1-16,27-28H,17-19H2,(H,32,36)(H,34,35);1H/t28-;/m0./s1 |
InChI Key |
JRLNXDJCQRFXGL-JCOPYZAKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base such as sodium bicarbonate.
Protection of the hydroxyl group: The hydroxyl group of the tyrosine side chain is protected using the 2-nitrobenzyl group. This is done by reacting the Fmoc-protected tyrosine with 2-nitrobenzyl bromide in the presence of a base like potassium carbonate.
Formation of the hydrochloride salt: The final product, Fmoc-O-(2-Nitrobenzyl)-L-tyrosine, is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-nitrobenzyl group can be removed using UV light.
Coupling reactions: The compound can participate in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; UV light for 2-nitrobenzyl removal.
Coupling: Carbodiimides (e.g., DCC or EDC) and additives like HOBt or HOAt to facilitate peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the 2-nitrobenzyl group yields the free hydroxyl group.
Coupling: Formation of peptide bonds, leading to longer peptide chains.
Scientific Research Applications
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride has several applications in scientific research:
Peptide Synthesis: Used in the stepwise construction of peptides, particularly in solid-phase peptide synthesis.
Photocleavable Protecting Groups: The 2-nitrobenzyl group allows for controlled deprotection under UV light, useful in studies requiring spatial and temporal control over peptide synthesis.
Bioconjugation: Used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or fluorescent probes.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and in the study of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide chain elongation. The 2-nitrobenzyl group protects the hydroxyl group and can be removed under UV light, allowing for controlled deprotection. This dual protection strategy enables the precise construction of complex peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tyrosine: Lacks the 2-nitrobenzyl group, used for simpler peptide synthesis.
Boc-L-tyrosine: Uses the Boc (tert-butyloxycarbonyl) group for amino protection, which is removed under acidic conditions.
Cbz-L-tyrosine: Uses the Cbz (benzyloxycarbonyl) group for amino protection, removed by hydrogenation.
Uniqueness
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride is unique due to its dual protecting groups, allowing for both chemical and photochemical deprotection. This provides greater flexibility and control in peptide synthesis, making it particularly useful in applications requiring precise spatial and temporal control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
